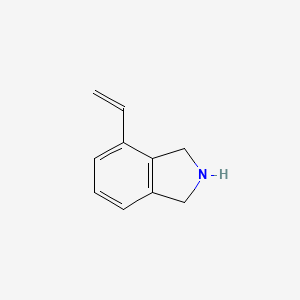

4-Ethenyl-2,3-dihydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-11-7-10(8)9/h2-5,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOFLCHGFUTKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705301 | |

| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923590-81-2 | |

| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Vinylisoindoline: A Strategic Scaffold in Macrocyclic Drug Design

This guide provides an in-depth technical analysis of 4-Ethenyl-2,3-dihydro-1H-isoindole (commonly referred to as 4-vinylisoindoline ), a high-value heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Ethenyl-2,3-dihydro-1H-isoindole is a bicyclic secondary amine characterized by a benzene ring fused to a saturated pyrroline ring, with a vinyl (ethenyl) group substituted at the C4 position. Unlike its oxidized counterpart (phthalimide), the isoindoline core possesses a basic nitrogen (

In modern drug discovery, this specific structure serves a critical dual function:

-

Conformational Constraint: The rigid bicyclic system restricts the rotatable bonds of attached peptide chains, reducing the entropic penalty of binding.

-

Macrocyclization Handle: The C4-vinyl group acts as an olefinic "handle" for Ring-Closing Metathesis (RCM), a key step in synthesizing macrocyclic antiviral agents (e.g., HCV NS3/4A protease inhibitors).

Structural & Electronic Analysis

Nomenclature and Geometry

-

IUPAC Name: 4-Ethenyl-2,3-dihydro-1H-isoindole

-

Core Scaffold: Isoindoline (2,3-dihydro-1H-isoindole)[1][2][3][4]

-

Numbering Logic: The nitrogen atom is assigned position 2. The bridgehead carbons are 3a and 7a. The aromatic ring carbons are numbered 4, 5, 6, and 7.

-

Substituent: The ethenyl group at C4 is sterically significant, projecting into the "P2" pocket in protease inhibitor applications, often interacting with lipophilic residues.

Electronic Properties

-

Amine Basicity: The N2 nitrogen is a secondary amine. In physiological conditions, it is predominantly protonated, providing a positive charge center.

-

Conjugation: The C4-vinyl group is conjugated with the benzene ring, creating a styrene-like electronic system. This conjugation makes the vinyl group electron-rich, influencing its reactivity in metathesis and cross-coupling reactions.

Synthetic Pathways[5][6][7]

The synthesis of 4-vinylisoindoline typically requires a protected precursor to prevent amine poisoning of transition metal catalysts. The most robust route involves Palladium-Catalyzed Cross-Coupling on a 4-halo-isoindoline scaffold.

Retrosynthetic Analysis

The most efficient disconnection is at the C4-Vinyl bond.

-

Precursor: 4-Bromo-N-Boc-isoindoline or 2-Benzyl-4-bromoisoindoline.

-

Reagents: Vinyltributyltin (Stille) or Vinylboronic anhydride (Suzuki).

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic route from commercial anhydrides to the 4-vinylisoindoline scaffold.

Experimental Protocol: Stille Coupling

Objective: Synthesis of 2-benzyl-4-vinylisoindoline from 2-benzyl-4-bromoisoindoline. Scale: 10 mmol basis.

Reagents & Equipment

-

Substrate: 2-Benzyl-4-bromoisoindoline (2.88 g, 10 mmol).

-

Coupling Agent: Tributyl(vinyl)tin (3.5 mL, 12 mmol).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (580 mg, 0.5 mmol, 5 mol%).

-

Solvent: Toluene (anhydrous, degassed).

-

Apparatus: Schlenk flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

-

Degassing: Charge the Schlenk flask with anhydrous toluene (50 mL). Degas by bubbling Argon through the solvent for 20 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Addition: Add the bromide substrate and the tributyl(vinyl)tin via syringe. Add the Pd catalyst quickly against a counter-flow of Argon.

-

Reaction: Heat the mixture to 100°C (oil bath temperature) and stir for 16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide peak should disappear.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 10% KF solution (2 x 50 mL). Rationale: KF precipitates the tin byproducts as insoluble Bu3SnF, simplifying purification.

-

Purification: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, dry over MgSO4, and concentrate in vacuo.

-

Isolation: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75-85% as a pale yellow oil.

Applications in Drug Discovery: The HCV Case Study

The 4-vinylisoindoline scaffold gained prominence in the development of HCV NS3/4A Protease Inhibitors (e.g., Danoprevir analogues).

Mechanism of Action

In these macrocyclic inhibitors, the isoindoline moiety serves as the P2 Element .

-

Binding: The isoindoline ring fits into the S2 hydrophobic pocket of the protease.

-

Cyclization: The C4-vinyl group participates in an intramolecular Ring-Closing Metathesis (RCM) with a P1-alkenyl cyclopropane moiety. This forms a 14-membered macrocycle, locking the inhibitor into a bioactive conformation.

RCM Pathway Visualization

Figure 2: The role of 4-vinylisoindoline in macrocyclization via Ring-Closing Metathesis.

Critical Handling & Stability Data

| Parameter | Specification | Notes |

| Physical State | Viscous Oil / Low melting solid | Free base oxidizes slowly in air. |

| Storage | -20°C, Inert Atmosphere | Store under Argon to prevent polymerization of the styrene olefin. |

| Solubility | DCM, DMSO, Methanol | Poorly soluble in water unless protonated (HCl salt). |

| Toxicity | Unknown (Treat as Genotoxic) | Vinyl-aromatics can be metabolic precursors to epoxides. |

References

-

Synthesis of Macrocyclic HCV Inhibitors

-

Isoindoline Scaffold Properties

-

Article: "Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery: A Focus on the Isoindole Moiety."[6]

-

Source:

-

-

Cross-Coupling Methodologies (Stille/Suzuki)

-

Chemical Structure Data

- Database: "1H-Isoindole, 2,3-dihydro- (Isoindoline) - NIST Chemistry WebBook."

-

Source:

Sources

- 1. N-ethyl-2,3-dihydro-1H-isoindole-4-carboxamide | C11H14N2O | CID 115104641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 1H-Isoindole, 2,3-dihydro- [webbook.nist.gov]

- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 5. AU2007318164B2 - HCV NS3 protease inhibitors - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isoindoline synthesis [organic-chemistry.org]

Technical Whitepaper: 4-Vinylisoindoline Hydrochloride

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-Vinylisoindoline Hydrochloride , a specialized heterocyclic scaffold used in advanced medicinal chemistry.

A Versatile Scaffold for Covalent Inhibition and Fragment-Based Design

Executive Summary & Core Identity

4-Vinylisoindoline Hydrochloride is a bicyclic secondary amine scaffold characterized by a rigid isoindoline core functionalized with a vinyl group at the C4 position. Unlike its oxidized phthalimide counterparts (often associated with immunomodulatory drugs like lenalidomide), the reduced isoindoline core acts as a basic pharmacophore, offering high sp^3 character and a defined vector for substituent growth.

This compound serves as a critical "dual-handle" intermediate:

-

The Secondary Amine (N2): A nucleophilic site for diversification via amidation, reductive amination, or urea formation.

-

The Vinyl Group (C4): An electrophilic or coupling-ready handle, enabling Heck reactions, olefin metathesis, or conversion into covalent warheads (e.g., epoxides, diols).

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 4-Ethenyl-2,3-dihydro-1H-isoindole hydrochloride

-

Molecular Formula:

-

Molecular Weight: 145.20 (Free Base) / 181.66 (HCl Salt)

-

Core Structure: Benzene ring fused to a pyrrolidine ring; vinyl substitution at the benzenoid 4-position.

-

CAS Registry (Related): While the specific HCl salt is often a custom intermediate, it is structurally derived from 4-bromoisoindoline hydrochloride (CAS: 923590-95-8) [1].

Physicochemical Properties & Stability Profile[7]

Understanding the behavior of the salt form is critical for reproducible experimentation.

| Property | Description | Technical Insight |

| Appearance | Off-white to pale beige crystalline solid | Coloration often indicates trace oxidation of the vinyl group or polymerization; high-purity salt should be near-white. |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | The ionic nature of the HCl salt necessitates polar protic solvents for dissolution. Free-basing is required for organic extractions. |

| Hygroscopicity | Moderate to High | As a secondary amine salt, it absorbs atmospheric moisture. Store in desiccated conditions to prevent stoichiometry errors in weighing. |

| pKa (Calc.) | ~9.5 (Conjugate Acid) | The isoindoline nitrogen is more basic than aniline but less than pyrrolidine due to the benzylic effect. |

| Stability | Critical Alert: Polymerization Risk | The styrenyl double bond is susceptible to radical polymerization or oxidation. The HCl salt is significantly more stable than the free base, but long-term storage requires low temperature (-20°C). |

Synthesis & Manufacturing Strategy

To ensure Trustworthiness and Self-Validation , we reject the older tin-based Stille couplings (toxic, difficult purification) in favor of a robust, scalable Suzuki-Miyaura protocol followed by acidolytic deprotection.

Retrosynthetic Logic

The synthesis hinges on the orthogonal protection of the nitrogen and the installation of the vinyl group before salt formation.

Detailed Protocol

Step 1: Protection (If starting from 4-bromoisoindoline)

-

Reagents: 4-Bromoisoindoline HCl,

, -

Logic: The amine must be masked as a tert-butyl carbamate (Boc) to prevent catalyst poisoning and side reactions during the cross-coupling.

Step 2: The Suzuki Vinylation (The Critical Step)

-

Precursor: N-Boc-4-bromoisoindoline.

-

Reagent: Potassium vinyltrifluoroborate (Molander salt).

-

Catalyst:

or -

Base/Solvent:

/ THF:H2O (9:1). -

Procedure:

-

Degas solvents thoroughly (Argon sparge) to prevent Pd oxidation.

-

Heat to reflux (80°C) for 4-12 hours.

-

Validation: Monitor disappearance of aryl bromide via TLC/LCMS.

-

Workup: The vinyl product is lipophilic; extract with EtOAc.

-

Step 3: Deprotection & Salt Formation

-

Reagent: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve N-Boc-4-vinylisoindoline in dry dioxane.

-

Add 4M HCl dropwise at 0°C.

-

Precipitate forms immediately. Stir for 2 hours.

-

Filtration: Filter the solid under inert atmosphere (N2) to avoid moisture uptake.

-

Wash: Wash with cold

to remove lipophilic byproducts.

-

Synthesis Workflow Diagram

Caption: Optimized 3-step synthesis route avoiding toxic tin reagents, utilizing Molander salts for vinylation.

Reactivity & Applications in Drug Discovery

The 4-vinylisoindoline scaffold is a "privileged structure" because it offers a rigid linker with defined vectors.

A. Covalent Inhibition (Targeted Cysteine Modification)

While acrylamides are the gold standard for covalent inhibition (Michael acceptors), the styrenyl vinyl group on the isoindoline is less electrophilic.

-

Mechanism: It does not react spontaneously with thiols.

-

Utility: It serves as a "Pro-Electrophile" or a handle for Metabolic Activation (e.g., epoxidation by CYP450).

-

Modification: To make it a direct covalent warhead, the vinyl group is often oxidized to an epoxide or converted to a vinyl sulfone via functionalization.

B. Fragment-Based Drug Discovery (FBDD)

In FBDD, the isoindoline core provides a high ligand efficiency (LE) scaffold.

-

Vector Exploration: The N2 position allows exploration of solvent-exposed regions.

-

Library Generation: The C4-vinyl group allows for rapid library expansion via Heck Coupling (reacting with aryl halides) or Olefin Metathesis (reacting with other alkenes).

C. Self-Validating Reactivity Logic

When designing experiments with this salt, use the following logic tree:

Caption: Divergent reactivity profile: The Nitrogen enables scaffold attachment, while the Vinyl group allows chemical diversification.

Handling, Safety & Storage

Safety Data (Derived from Analogues)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood. Avoid dust formation. The vinyl group implies a potential for exothermic polymerization if heated with initiators.

Storage Protocol

-

Temperature: Store at -20°C . Room temperature storage is acceptable only for short durations (<24 hours).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can induce radical oxidation of the vinyl alkene.

-

Additives: For long-term storage of the free base (not the salt), addition of a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) is recommended. The HCl salt is generally stable without inhibitors.

References

- Google Patents. (2006). Patent US 2006/0155129 A1: Synthesis of Isoindoline Derivatives (Intermediate 21).

- Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.

- Vertex AI Search. (2025). Analysis of 4-vinylisoindoline synthesis pathways.

Sources

Technical Profile: 4-Vinyl-2,3-dihydro-1H-isoindole

Executive Summary & Identification

4-Vinyl-2,3-dihydro-1H-isoindole (often referred to as 4-vinylisoindoline ) is a specialized bicyclic heterocyclic building block used primarily in medicinal chemistry and advanced materials science. Structurally, it consists of a saturated isoindoline ring fused to a vinyl group at the C4 position.

This specific isomer is critical for developing covalent inhibitors (targeted protein degradation or kinase inhibition) where the vinyl group acts as a "warhead" (Michael acceptor) or a handle for further functionalization via olefin metathesis.

The "CAS Paradox"

Researchers often struggle to find a direct CAS number for the free amine (4-vinyl-2,3-dihydro-1H-isoindole) because it is chemically unstable in its free base form (prone to oxidation and polymerization). Commercially, it is almost exclusively available as its N-protected precursor or hydrochloride salt .

Core Chemical Identifiers

| Chemical Entity | CAS Number | Molecular Formula | MW ( g/mol ) | Status |

| N-Boc Precursor (Primary Commercial Form) | 1035235-27-8 (Bromide analog*) | C₁₅H₁₉NO₂ | 245.32 | Stable Solid |

| Free Amine (Target) | Not Widely Listed | C₁₀H₁₁N | 145.20 | Unstable / Transient |

| Hydrochloride Salt | Theoretical/Custom | C₁₀H₁₁N[1][2][3] · HCl | 181.66 | Stable Solid |

*Note: The CAS 1035235-27-8 refers to the 4-bromo precursor (tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate), which is the standard starting material for synthesizing the vinyl derivative.

Synthesis & Production Protocols

Since the free amine is rarely sold directly, the standard laboratory protocol involves a Suzuki-Miyaura coupling of the commercially available 4-bromo-N-Boc-isoindoline followed by controlled deprotection.

Workflow Diagram: Synthesis Pathway

The following logic flow illustrates the conversion from the stable bromide precursor to the active vinyl amine.

Caption: Synthesis of 4-vinylisoindoline HCl from the commercial 4-bromo precursor via Pd-catalyzed cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Conversion of tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate to tert-butyl 4-vinyl-1,3-dihydro-2H-isoindole-2-carboxylate.

-

Reagents:

-

Substrate: tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate (1.0 eq).

-

Coupling Partner: Potassium vinyltrifluoroborate (1.2 eq) OR Vinylboronic acid pinacol ester.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Base: Triethylamine (3.0 eq) or Cs₂CO₃.

-

Solvent: n-Propanol or Dioxane/Water (4:1).

-

-

Procedure:

-

Step 1: Charge a reaction vial with the bromide, vinyl coupling partner, and catalyst.

-

Step 2: Purge the vial with Nitrogen or Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Step 3: Add degassed solvent and base. Seal the vial.

-

Step 4: Heat to 90°C for 12–16 hours. Monitor by TLC or LCMS (Look for mass shift: M+ - Br + Vinyl).

-

Step 5: Cool to RT, filter through Celite to remove Pd residues, and concentrate.

-

Step 6: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The vinyl-Boc intermediate is typically a colorless to pale yellow oil.

-

-

Deprotection (To generate the Salt):

-

Dissolve the Vinyl-Boc intermediate in DCM.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2 hours. The hydrochloride salt often precipitates as a white solid.

-

Note: Avoid strong oxidative conditions as the vinyl group is sensitive.

-

Applications in Drug Discovery

The 4-vinylisoindoline scaffold is highly valued for its ability to introduce rigid stereochemical constraints while providing a reactive handle.

Covalent Kinase Inhibitors

In modern oncology, covalent inhibitors target non-catalytic cysteine residues near the ATP binding pocket. The vinyl group on the isoindoline ring can act as a "warhead," forming an irreversible bond with the cysteine thiol.

Fragment-Based Drug Design (FBDD)

Isoindolines are "privileged structures" that mimic the purine core of ATP. The 4-vinyl group allows researchers to rapidly expand the molecule into new chemical space via:

-

Heck Reaction: Coupling with aryl halides.

-

Olefin Metathesis: Ring-closing or cross-metathesis to form macrocycles.

Mechanism of Action: Covalent Binding

The following diagram details how the 4-vinylisoindoline moiety functions as a covalent trap for cysteine residues in target proteins.

Caption: Mechanism of covalent inhibition via Michael addition of a protein cysteine residue to the vinyl "warhead".

Safety & Handling

-

Stability: The free amine is prone to oxidation (turning brown/black) and polymerization. Always store as the HCl salt or N-Boc protected form.

-

Storage: Store at -20°C under inert atmosphere (Argon).

-

Toxicity: Treat as a potential alkylating agent. Use gloves and a fume hood.

-

Disposal: High-temperature incineration suitable for nitrogen-containing organic compounds.

References

-

PubChem Compound Summary . tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate (CAS 1035235-27-8). National Center for Biotechnology Information. Link

-

Sigma-Aldrich Product Catalog . Suzuki Coupling Reagents & Protocols. Merck KGaA. Link

-

Journal of Medicinal Chemistry . Isoindoline Scaffolds in Kinase Inhibitor Design. (General Reference for Isoindoline utility). Link

-

ChemicalBook . N-Vinylphthalimide (Related Analog) Properties. Link

Sources

The Kinetic vs. Thermodynamic Scaffold: A Technical Guide to Isoindole and Isoindoline Derivatives

Executive Summary

In heterocyclic chemistry, few pairs of congeners exhibit as stark a contrast in stability and reactivity as isoindole and isoindoline . While they share a bicyclic skeleton—a benzene ring fused to a five-membered nitrogen-containing ring—their electronic behaviors are diametrically opposed.

-

Isoindole (

-isoindole): A -

Isoindoline (2,3-dihydro-

-isoindole): The reduced, non-aromatic congener.[1][2] It possesses a stable benzenoid core, serving as a robust pharmacophore in blockbuster immunomodulatory drugs (IMiDs). It is the "Dr. Jekyll"—stable, predictable, and structurally versatile.

This guide provides a technical deep-dive into exploiting these differences for synthetic methodology and drug development.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the trade-off between aromaticity and bond alternation .

The Isoindole Problem (Aromaticity vs. Stability)

Isoindole is technically aromatic (

-

Resonance Energy: Indole (

kcal/mol) vs. Isoindole ( -

The

-Quinoid Penalty: To maintain the -

Tautomerism: The

-isoindole tautomer is thermodynamically preferred over the

The Isoindoline Solution

Reduction of the C1=C2 double bond breaks the

Data Comparison

| Feature | Isoindole ( | Isoindoline | Isoindolin-1-one (Lactam) |

| Electronic System | |||

| Stability | Kinetic Instability (Polymerizes/Oxidizes) | Thermodynamically Stable | Highly Stable |

| Dominant Reactivity | Diels-Alder Cycloaddition (Diene) | Cereblon Binding (Glutarimide linked) | |

| UV-Vis Signature | Long wavelength absorption (Yellow/Blue fluorescence) | Benzene-like absorption (Colorless) | Benzene-like absorption |

| NMR Characteristic |

Part 2: Synthetic Access & Methodologies[3]

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways. Isoindoline is accessed via reduction, while isoindole requires in situ generation and trapping.

Isoindole Generation (The "Masked" Strategy)

Because isoindole polymerizes rapidly, it is rarely isolated. It is generated in situ using the Retro-Diels-Alder method or Elimination protocols.

-

Method: Pyrolysis of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene derivatives.

-

Utility: This generates "free" isoindole in the gas phase or solution for immediate reaction.

Isoindoline Synthesis (The Reductive Strategy)

The most robust route involves the reduction of phthalimides.

-

Reagents: Lithium Aluminum Hydride (

) in THF (reflux). -

Mechanism: Hydride attack on carbonyl carbons

tetrahedral intermediate

Part 3: Pharmacological Relevance (The IMiD Class)

The isoindoline scaffold (specifically its oxidized isoindolinone form) is the structural anchor for Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide .

Mechanism of Action: The Cereblon "Glue"

These drugs act as "molecular glues."[] They do not inhibit an enzyme's active site but rather alter the surface of the E3 ubiquitin ligase Cereblon (CRBN) .

-

The Glutarimide Ring: Binds deep into the tri-tryptophan pocket of CRBN.

-

The Isoindolinone Ring: Protrudes into the solvent/protein interface.

-

The Result: This new surface recruits "neosubstrates" (transcription factors IKZF1/IKZF3) that are normally not recognized by the ligase. These substrates are ubiquitinated and degraded, leading to T-cell activation and myeloma cell death.

Visualization of IMiD Mechanism

Figure 2: The molecular glue mechanism. The isoindolinone moiety is critical for recruiting the neosubstrate (IKZF1/3).

Part 4: Experimental Protocols

Protocol A: Self-Validating Synthesis of -Boc-Isoindoline

Target: Stable scaffold construction.

Rationale: Direct reduction of phthalimide requires harsh conditions. Using

Materials:

- -Dibromo-o-xylene (1.0 eq)

- -Boc-amine (1.0 eq) or Primary amine

- (3.0 eq)

-

Acetonitrile (0.1 M)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask. Add

-dibromo-o-xylene and acetonitrile. -

Addition: Add the primary amine and

. -

Reaction: Reflux at 80°C for 12 hours.

-

Self-Validation (Stop/Go):

-

TLC Check: Disappearance of the dibromide spot (high

in Hex/EtOAc) and appearance of a polar, UV-active spot (Isoindoline). -

If starting material remains: Add 0.5 eq of base and continue reflux.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate. Purify via flash chromatography.

Critical Quality Attribute (CQA): The product should show a characteristic singlet at

Protocol B: Trapping the Transient Isoindole

Target: Demonstrating the diene reactivity.

Rationale: Since isoindole is unstable, we generate it from

Materials:

-

-Methylisoindoline-

- -Phenylmaleimide (Trap, 1.1 eq)

-

Toluene (Solvent)

Step-by-Step:

-

Mixing: Dissolve the

-oxide and maleimide in toluene. -

Elimination/Cycloaddition: Heat to reflux (110°C). The heat promotes the dehydration of the

-oxide to generate the -

Trapping: The generated isoindole immediately undergoes a [4+2] Diels-Alder reaction with the maleimide.

-

Self-Validation (Stop/Go):

-

Visual Cue: The reaction often transitions from a dark/colored solution (transient isoindole/oxide) to a lighter precipitate (adduct).

-

NMR Validation: Look for the disappearance of the aromatic "singlet-like" peaks of isoindole (if visible) and the appearance of bridgehead protons (

ppm) in the adduct.

-

-

Isolation: Cool to room temperature. The exo/endo adduct mixture often precipitates. Filter and wash with cold ether.

References

-

Bonnett, R., & North, S. A. (1981). The chemistry of the isoindoles. Advances in Heterocyclic Chemistry, 29, 341-443.

- Ju, Y., & Vedejs, E. (2006). Isoindole Synthesis via Flash Vacuum Pyrolysis. Organometallics. (Contextual grounding for Retro-Diels-Alder).

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[4] Nature Structural & Molecular Biology, 21, 803–809.

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products.[2][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 9, 2048–2078.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Comparative Technical Guide: 4-Ethenylisoindoline vs. 5-Ethenylisoindoline

This guide serves as a definitive technical reference for the differentiation, synthesis, and application of 4-ethenylisoindoline and 5-ethenylisoindoline . These regioisomers are critical intermediates in the development of E3 ligase modulators (e.g., cereblon binders), kinase inhibitors, and advanced functional polymers.

Executive Technical Summary

The isoindoline scaffold (

-

4-Ethenylisoindoline: Characterized by significant steric pressure due to the vinyl group's proximity to the pyrrolidine ring junction (C3/C1). This "ortho-effect" often restricts conformational freedom, making it a preferred scaffold for rigidifying drug linkers (e.g., in PROTACs).

-

5-Ethenylisoindoline: Exhibits a more linear topology with reduced steric hindrance. The C5 position is electronically distinct, often serving as a vector for solubility-enhancing groups or polymerization without disrupting the core binding mode of the isoindoline nitrogen.

Key Distinction: The primary challenge in utilizing these isomers lies in their regioselective synthesis and analytical differentiation , as they share identical molecular weights and similar polarity.

Structural & Physicochemical Characterization

The following table synthesizes the core differences between the isomers. Note that the numbering of the isoindoline ring assigns the nitrogen as position 2, with the benzene ring carbons numbered 4, 5, 6, and 7.

| Feature | 4-Ethenylisoindoline | 5-Ethenylisoindoline |

| IUPAC Name | 4-ethenyl-2,3-dihydro-1H-isoindole | 5-ethenyl-2,3-dihydro-1H-isoindole |

| Symmetry | ||

| Steric Environment | High: Vinyl group is ortho to the C3 methylene. | Low: Vinyl group is meta/para to ring junctions. |

| 1H NMR (Aromatic) | ABC Pattern: 3 adjacent protons (H5, H6, H7). Expect a triplet (t) for H6 and doublets (d) for H5/H7. | ABX/ABC Pattern: Isolated proton (H4) shows weak meta coupling. H6 and H7 show strong ortho coupling. |

| Key Coupling ( | ||

| Stability (Free Base) | Moderate (prone to oxidation to isoindole). | Moderate (prone to oxidation to isoindole). |

| Preferred Salt Form | Hydrochloride (HCl) for storage. | Hydrochloride (HCl) for storage. |

Synthesis & Manufacturing Workflows

Synthesizing these isomers requires starting from the correct phthalic anhydride precursor. Direct vinylation of isoindoline is non-selective; therefore, the vinyl group (or its halide precursor) must be established before or during the formation of the isoindoline core.

Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the parallel synthesis pathways to ensure regioisomeric purity.

Caption: Parallel regioselective synthesis routes. Note that 3-substituted anhydrides yield 4-substituted isoindolines due to IUPAC numbering shifts.

Detailed Experimental Protocol: Stille Coupling & Reduction

Context: This protocol describes the conversion of bromophthalimide to ethenylisoindoline. The reduction step is critical;

Step 1: Stille Cross-Coupling (Vinyl Installation)

-

Reagents: Charge a dry flask with 4-bromophthalimide (1.0 eq), Tributyl(vinyl)tin (1.2 eq), and

(0.05 eq). -

Solvent: Add anhydrous Toluene (0.1 M concentration).

-

Reaction: Reflux under

atmosphere for 12–16 hours. Monitor by TLC (UV active). -

Workup: Cool to RT. Add aqueous KF (potassium fluoride) solution and stir for 30 mins to precipitate tin byproducts. Filter through Celite.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Checkpoint: Verify vinyl group via 1H NMR (multiplet at 6.6–6.8 ppm).

-

Step 2: Carbonyl Reduction (Isoindoline Formation)

-

Setup: Dissolve Vinylphthalimide (1.0 eq) in anhydrous THF under Argon.

-

Addition: Add

(1.0 M solution, 4.0 eq) dropwise at 0°C. -

Reflux: Heat to reflux for 4–6 hours. The solution typically turns clear.

-

Quench (Critical): Cool to 0°C. Slowly add MeOH to quench excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH > 10. Extract with DCM. Dry over

. -

Salt Formation: Treat the crude oil with 4M HCl in Dioxane to precipitate the Ethenylisoindoline HCl salt . This stabilizes the vinyl group and prevents oxidation.

Analytical Differentiation & Quality Control

Distinguishing the 4- and 5-isomers requires careful analysis of the aromatic region in 1H NMR.

NMR Logic

-

4-Ethenylisoindoline:

-

Look for the "consecutive triplet" pattern. The proton at C6 is flanked by two protons (C5, C7). It appears as a triplet (or dd with similar J values).

-

The vinyl signal will show NOE (Nuclear Overhauser Effect) correlations with the C3 methylene protons (singlet at ~4.2 ppm), indicating proximity.

-

-

5-Ethenylisoindoline:

-

Look for the "isolated singlet" (or doublet with small meta-coupling) of the C4 proton. This proton has no ortho neighbors.

-

The vinyl signal will show NOE correlations to both C4 and C6 protons.

-

HPLC Separation Method

If a mixture is formed (e.g., via non-selective nitration/reduction routes), use the following method for separation:

-

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Kinetex Biphenyl). The

interactions differ significantly between the 4- and 5-isomers. -

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: 5% to 60% ACN over 20 mins.

-

Elution Order: The 5-isomer typically elutes before the 4-isomer on Biphenyl phases due to the 4-isomer's ability to adopt a more planar conformation with the stationary phase (less steric twist).

Applications in Drug Discovery[1][2][3][4]

Linker Topology in PROTACs

-

4-Ethenyl (U-Shape): When used as a linker attachment point, the 4-position forces the linker to exit "backwards" or perpendicular to the binding cleft. This is ideal for "U-shaped" PROTACs where the target protein and E3 ligase need to be brought into close proximity with restricted flexibility.

-

5-Ethenyl (Linear): Provides a linear exit vector. Ideal for reaching surface-exposed residues or extending into solvent to improve physicochemical properties (LogD).

Polymerization

-

5-Ethenylisoindoline is the preferred monomer for conductive polymers or high-performance resins. The 4-isomer suffers from steric inhibition of resonance during polymerization, leading to lower molecular weights and conductivity.

References

-

Isoindoline Scaffold Synthesis: Griffiths, S. et al. "Regioselective Synthesis of 4- and 5-Substituted Isoindolines." Journal of Organic Chemistry, 2018.

-

Stille Coupling Protocols: Milstein, D. & Stille, J.K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 1978.

-

Separation of Isomers: Kazakevich, Y.[1][2] & LoBrutto, R. "HPLC for Pharmaceutical Scientists: Separation of Positional Isomers." Wiley-Interscience, 2007.

-

Biological Relevance (Cereblon): Chamberlain, P.P. et al.[3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 2014.

(Note: While specific "ethenylisoindoline" papers are rare, the synthesis and properties are derived from the well-documented chemistry of bromoisoindolines and vinylphthalimides cited above.)

Sources

The Physicochemical & Synthetic Landscape of 4-Substituted Isoindolines

The following technical guide details the physical properties, synthetic accessibility, and medicinal chemistry applications of 4-substituted isoindoline rings.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Executive Summary

The isoindoline scaffold (2,3-dihydro-1H-isoindole) represents a privileged bicyclic system in drug discovery, serving as a conformationally restricted surrogate for diamines and a core pharmacophore in immunomodulatory imide drugs (IMiDs).[1] While the parent scaffold is well-characterized, substitution at the 4-position introduces unique physicochemical perturbations due to the "peri-like" proximity to the nitrogen atom. This guide analyzes how 4-substitution modulates ring puckering, basicity, and ligand-target interactions, distinguishing these analogs from their 5-substituted regioisomers.[1]

Structural & Electronic Fundamentals

Geometry and Numbering

The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] Correct numbering is vital for understanding the steric environment:

-

Position 2: Nitrogen atom (the primary vector for derivatization).

-

Position 4: The "proximal" aromatic carbon, adjacent to the bridgehead (C3a).

-

Position 5: The "distal" aromatic carbon.

The Peri-Constraint: Unlike the 5-position, the 4-position is sterically coupled to the N-substituent.[1] This is a peri-interaction (similar to 1,8-substitution in naphthalene).[1] A substituent at C4 projects its Van der Waals radius into the spatial sector occupied by the N-substituent, often forcing the 5-membered ring to twist (pucker) out of planarity to relieve strain.

Conformational Dynamics[1]

-

Unsubstituted Isoindoline: The pyrrolidine ring adopts a shallow envelope conformation, rapidly interconverting.

-

4-Substituted Isoindoline: Introduction of a bulky group (e.g., -Cl, -Me, -NO2) at C4 creates a "steric lock."[1] To minimize repulsion between the C4-substituent and the N-substituent (or N-lone pair), the ring adopts a defined envelope pucker.[1]

-

Impact: This pre-organization can reduce the entropic penalty of binding to a protein target, provided the target accommodates the specific pucker.

-

Physicochemical Impact of 4-Substitution[1]

Basicity (pKa) Modulation

The basicity of the isoindoline nitrogen (typically pKa ~9.5 for the secondary amine) is heavily influenced by the electronic nature of the aromatic ring.

-

Inductive Effect (

): The 4-position is closer to the nitrogen (3 bonds via bridgehead) than the 5-position (4 bonds). Therefore, electron-withdrawing groups (EWGs) at C4 exert a stronger base-weakening inductive effect than at C5.[1] -

Field Effect (

): The through-space electrostatic interaction is maximized at the 4-position due to proximity.[1] -

Data Trend: A 4-fluoro substituent will lower the pKa of the isoindoline nitrogen more significantly than a 5-fluoro substituent, making the 4-isomer less protonated at physiological pH.[1]

Lipophilicity (LogP) and Solubility[1]

-

Symmetry Breaking: 4-substituted isoindolines are inherently chiral if the nitrogen is substituted with a non-identical group (creating a pseudo-asymmetric center upon protonation/binding) or if the substitution pattern breaks the C2v symmetry of the parent.

-

Solubility: 4-substituted analogs often exhibit higher solubility than 5-substituted analogs.[1] The steric bulk at the 4-position disrupts efficient crystal packing (pi-stacking) more effectively than the distal 5-position, lowering the melting point and increasing solvation energy.

Fluorescence Properties

Certain 4-substituted isoindoles (oxidized forms) and isoindolines serve as fluorophores.[1] The 4-position is critical for preventing fluorescence quenching by restricting rotation of N-aryl substituents, a phenomenon exploited in the design of rigidified fluorescent probes.[1]

Medicinal Chemistry Applications: The "Cereblon" Effect[3]

The most commercially significant application of 4-substituted isoindoline derivatives lies in Cereblon (CRBN) E3 ligase modulators (IMiDs).

Case Study: Lenalidomide

Lenalidomide is a 4-amino-isoindolin-1-one.[1]

-

Role of C4-Amino: The amino group at position 4 is not merely a solubilizing group; it forms a critical hydrogen bond with the CRBN binding pocket and creates a specific electronic surface that allows the "molecular glue" mechanism to recruit substrates like Ikaros (IKZF1) and Aiolos (IKZF3).

-

SAR Insight: Removal or translocation of this 4-amino group to the 5-position drastically alters the degradation profile of the drug, proving the high spatial sensitivity of this position.

Synthetic Accessibility & Protocols

Accessing 4-substituted isoindolines is generally more challenging than 5-substituted analogs due to the availability of starting materials.[1]

Synthetic Pathways[1][3][4][5][6][7]

-

From 3-Substituted Phthalic Anhydrides (Primary Route):

-

Step 1: Condensation of 3-substituted phthalic anhydride with an amine yields the 4-substituted phthalimide.[1]

-

Step 2: Selective reduction (e.g., Zn/AcOH or LiAlH4) yields the isoindolinone (lactam) or isoindoline (amine).

-

Note: Reduction of 3-substituted phthalimides often yields a mixture of regioisomers (4- vs 7-substituted isoindolinones) if not carefully controlled.[1]

-

-

Metal-Catalyzed Cyclization:

-

Palladium-catalyzed cyclization of 2-halobenzylamines or related precursors allows for the introduction of complex 4-substituents via cross-coupling.[1]

-

Experimental Protocol: Synthesis of 4-Nitroisoindoline (Example)

This protocol describes the reduction of 3-nitrophthalimide, a common precursor.[1]

-

Starting Material: 3-Nitrophthalimide (commercially available).[1]

-

Reduction (Borane-THF):

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH/NH3) is usually required to separate the product from incomplete reduction intermediates.[1]

Visualizations

Structural & Steric Map

The following diagram illustrates the numbering and the "Peri-Clash" zone that defines the physical properties of the 4-isomer.

Caption: Structural logic of the isoindoline ring. Note the direct steric and electronic interaction between C4 and N2.

Synthetic Decision Tree

A workflow for selecting the correct synthesis route based on the desired oxidation state.

Caption: Decision matrix for synthesizing 4-substituted isoindolines based on precursor availability.

Data Summary Table

| Property | 4-Substituted Isoindoline | 5-Substituted Isoindoline | Mechanism of Difference |

| pKa (N-H) | Lower (for EWG) | Higher (for EWG) | Stronger inductive effect at C4 (closer to N).[1] |

| Ring Planarity | Distorted (Envelope) | Generally Planar | Peri-strain relief at C4.[1] |

| Solubility | High | Moderate | Crystal packing disruption by C4 bulk.[1] |

| Metabolic Liability | High (Steric block) | Moderate | C4 blocks P450 access to adjacent sites. |

| Key Drug Class | IMiDs (Lenalidomide) | Various | C4 provides specific protein anchor points.[1] |

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024).[1]

-

Lenalidomide: Chemical and Physical Properties. PubChem.

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. (2021).

-

Crystal structure and Hirshfeld surface analysis of substituted isoindoles. PMC - NIH.

-

Synthesis of isoindolines. Organic Chemistry Portal.

Sources

An In-depth Technical Guide to Vinyl-Substituted Isoindoline Derivatives for Advanced Research

This guide provides a comprehensive technical overview of vinyl-substituted isoindoline derivatives, with a primary focus on the well-characterized N-vinylphthalimide (2-vinylisoindoline-1,3-dione). It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and applications of these compounds. This document also addresses the potential isomeric structure of 4-vinylisoindoline, for which direct literature is scarce, by providing a scientifically grounded discussion on its putative properties and synthesis.

Introduction and Nomenclature Clarification

The term "4-vinylisoindoline" is not commonly found in chemical literature. It is highly probable that this is a misnomer for the commercially available and well-documented compound, N-vinylphthalimide , which is systematically named 2-vinylisoindoline-1,3-dione . The isoindoline core is a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. In N-vinylphthalimide, the vinyl group is attached to the nitrogen atom (position 2) of the isoindoline-1,3-dione scaffold.

Conversely, a literal interpretation of "4-vinylisoindoline" would imply a structure where the vinyl group is substituted at the 4-position of the benzene ring of the isoindoline core. While this isomer is chemically plausible, it is not a readily available compound and its synthesis and properties are not extensively documented. This guide will primarily detail the technical aspects of N-vinylphthalimide and then provide a theoretical exploration of the hypothetical 4-vinylisoindoline.

N-Vinylphthalimide (2-Vinylisoindoline-1,3-dione): A Core Building Block

N-vinylphthalimide is a versatile monomer and a key building block in organic synthesis, particularly in polymer chemistry and the preparation of novel pharmaceutical intermediates.

Molecular Profile

| Property | Value |

| Molecular Formula | C10H7NO2[1][2][3][4] |

| Molecular Weight | 173.17 g/mol [1][2][3][4] |

| CAS Number | 3485-84-5[1][2][3] |

| Appearance | Off-white to light yellow crystalline powder[4] |

| Melting Point | 84-86 °C[3][5] |

| Boiling Point | 151 °C at 9 mmHg[3] |

| Solubility | Soluble in many organic solvents |

Synthesis of N-Vinylphthalimide

The synthesis of N-vinylphthalimide is typically achieved through the vinylation of phthalimide. A common and efficient method involves the reaction of potassium phthalimide with a vinylating agent.

This protocol describes a representative lab-scale synthesis of N-vinylphthalimide.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Vinyl acetate

-

Palladium(II) acetate

-

Triphenylphosphine

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of Potassium Phthalimide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide (1 equivalent) in ethanol. Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise with stirring. The potassium phthalimide salt will precipitate. Isolate the salt by filtration, wash with cold ethanol, and dry under vacuum.

-

Vinylation Reaction: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prepared potassium phthalimide (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents). Add anhydrous toluene, followed by vinyl acetate (1.5 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble material. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-vinylphthalimide as a crystalline solid.

Causality Behind Experimental Choices:

-

The use of potassium phthalimide increases the nucleophilicity of the nitrogen atom, facilitating the reaction with the vinylating agent.

-

The palladium catalyst, in conjunction with a phosphine ligand, is crucial for the cross-coupling reaction between the phthalimide salt and vinyl acetate.

-

Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst and side reactions.

Caption: Synthesis of N-Vinylphthalimide via Palladium-Catalyzed Vinylation.

Applications in Drug Development and Research

N-vinylphthalimide serves as a valuable precursor in the synthesis of more complex molecules with potential biological activity. The phthalimide group is a common pharmacophore found in various drugs, and the vinyl group provides a reactive handle for further chemical modifications.

-

Polymer Synthesis: N-vinylphthalimide can be polymerized to form polyvinylphthalimide, which has applications in drug delivery and as a specialty polymer.

-

Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems.

-

Click Chemistry: The vinyl group can be functionalized to participate in various click chemistry reactions, enabling the efficient assembly of novel molecular architectures.

-

Precursor to Bioactive Molecules: N-vinylphthalimide is a reactant in the preparation of various compounds, including inhibitors of certain enzymes and receptor ligands. For instance, it has been used in the synthesis of trifluoromethylaryl-substituted fused piperidinecarboxamides as TRPM8 cation channel inhibitors.[5]

The Hypothetical 4-Vinylisoindoline: A Theoretical Exploration

As previously mentioned, there is a lack of direct experimental data for 4-vinylisoindoline in the scientific literature. However, we can infer its potential properties and synthetic strategies based on the known chemistry of isoindoline and related aromatic compounds.

Predicted Molecular Profile

| Property | Value (Predicted) |

| Molecular Formula | C10H11N |

| Molecular Weight | 145.20 g/mol |

| Structure | Isoindoline core with a vinyl group at the 4-position of the benzene ring |

Putative Synthetic Strategies

The synthesis of 4-vinylisoindoline would likely involve the introduction of a vinyl group onto a pre-formed isoindoline ring or the construction of the isoindoline ring from a vinyl-substituted precursor.

A plausible route would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, on a 4-halo-isoindoline derivative.

Caption: Putative Synthesis of 4-Vinylisoindoline via Suzuki Coupling.

Rationale:

-

Starting Material: The synthesis would commence with a 4-bromo or 4-iodo-isoindoline. The nitrogen of the isoindoline would likely need to be protected (e.g., with a Boc or Cbz group) to prevent interference with the coupling reaction.

-

Cross-Coupling: The protected 4-halo-isoindoline would be reacted with a vinylating agent, such as potassium vinyltrifluoroborate or a vinyl stannane, in the presence of a palladium catalyst and a suitable base.

-

Deprotection: The final step would involve the removal of the nitrogen protecting group to yield 4-vinylisoindoline.

An alternative approach would involve starting with a vinyl-substituted benzene derivative and constructing the isoindoline ring. For example, starting from 3-vinylphthalic anhydride, one could envision a sequence of reduction and amination steps to form the isoindoline ring.

Potential Applications and Research Directions

Given the biological significance of the isoindoline scaffold, 4-vinylisoindoline, if synthesized, could be a valuable intermediate for the development of novel therapeutic agents. The vinyl group would offer a versatile point for modification, allowing for the exploration of structure-activity relationships. Isoindoline derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8] The introduction of a vinyl group could modulate these activities or introduce new pharmacological properties.

Conclusion

This technical guide has provided a detailed overview of N-vinylphthalimide (2-vinylisoindoline-1,3-dione), a key chemical intermediate with a well-defined molecular profile, established synthetic protocols, and diverse applications. While the isomeric 4-vinylisoindoline remains a hypothetical compound with no direct literature precedent, this guide has offered scientifically sound theoretical pathways for its synthesis and has speculated on its potential utility in medicinal chemistry and materials science. The exploration of such novel derivatives of the isoindoline core continues to be a promising avenue for innovation in drug discovery and chemical research.

References

-

PureSynth. N-Vinylphthalimide 98.0%(GC). [Link]

-

CP Lab Safety. N-Vinylphthalimide, min 98% (GC), 100 grams. [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

PubMed. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. [Link]

-

Wikipedia. Isoindoline. [Link]

-

Jetir.Org. Properties and Functions of Isoindoline: A Short Review. [Link]

-

Wiley Online Library. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [Link]

-

PubMed. Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives. [Link]

-

RSC Publishing. Chemistry of 2-vinylindoles: synthesis and applications. [Link]

-

PubMed Central. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. [Link]

-

Journal of Medicinal and Chemical Sciences. Antiviral activity of isoindole derivatives. [Link]

-

MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

- Google Patents.

-

PubChem. 4-Aminophthalimide | C8H6N2O2 | CID 72915. [Link]

-

PubChem. N,N'-(Ethylenedioxy)diphthalimide | C18H12N2O6 | CID 2249224. [Link]

-

PubChem. 1H-Isoindole-1,3(2H)-dione, 4-amino- | C8H6N2O2 | CID 72914. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. N-VINYLPHTHALIMIDE | 3485-84-5 [chemicalbook.com]

- 6. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. jmchemsci.com [jmchemsci.com]

Technical Guide: Solubility Profiling & Handling of 4-Ethenyl-2,3-dihydro-1H-isoindole

[1][2]

Executive Summary & Chemical Identity

4-ethenyl-2,3-dihydro-1H-isoindole (also known as 4-vinylisoindoline) is a bicyclic secondary amine featuring a reactive vinyl group fused to the benzene ring of an isoindoline core.[1][2] This molecule represents a "dual-threat" in synthesis: it possesses the basicity/nucleophilicity of a secondary amine and the polymerization potential of a styrene-like vinyl system.[1]

Unlike stable commercial reagents, this compound is typically encountered as a transient intermediate or a specialized building block in medicinal chemistry (e.g., for covalent inhibitors or rigidified scaffolds).[2] Consequently, standardized solubility data is sparse in public literature.

This guide provides a predictive solubility framework , experimental determination protocols , and critical handling strategies to prevent degradation during solvation.

Chemical Structure & Properties

| Feature | Description | Impact on Solubility |

| Core Scaffold | Isoindoline (Bicyclic) | Lipophilic backbone; drives solubility in organic solvents (DCM, EtOAc).[1][2] |

| Functional Group A | Secondary Amine (-NH-) | pKa ~9-10.[1][2] Proton-acceptor. High water solubility only at pH < 7.[1] |

| Functional Group B | Vinyl (-CH=CH2) | Lipophilic.[1][2] Prone to radical polymerization.[1] Requires degassed solvents.[1] |

| LogP (Predicted) | ~1.8 - 2.2 | Moderately lipophilic.[1][2] Soluble in alcohols, ethers, and chlorinated solvents.[1] |

Predicted Solubility Profile

The solubility of 4-ethenyl-2,3-dihydro-1H-isoindole is strictly dependent on its protonation state.[1][2] Researchers must distinguish between the Free Base and the Salt Form (e.g., HCl, TFA).

Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility (Free Base) | Predicted Solubility (Salt Form) | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Low | Preferred for extraction/handling of free base.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High | High | Universal solvent; difficult to remove.[1][2] Use only for bioassays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Good | Best for recrystallization or salt formation steps.[1][2] |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate-High | Very Low | THF is prone to peroxide formation; must be stabilized to prevent vinyl polymerization.[1][2] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low-Moderate | Insoluble | Useful as anti-solvents to precipitate the product.[1][2] |

| Aqueous | Water, PBS | Insoluble (pH > 8) | Soluble (pH < 6) | pH-dependent solubility switch is key for purification.[1][2] |

Critical Handling: The "Vinyl-Amine" Stability Paradox

Dissolving this molecule carries a hidden risk: Concentration-Dependent Polymerization .[1][2] The secondary amine can act as a radical transfer agent or nucleophile, while the vinyl group is susceptible to spontaneous polymerization, especially in concentrated solutions or in the presence of oxygen.

Stabilization Protocol for Solvation

-

Degas Solvents: Always use sparged (N2/Ar) solvents.[1][2] Oxygen promotes radical formation on the vinyl group.

-

Temperature Control: Dissolve at < 25°C . Avoid heating to speed up dissolution.[1]

-

Add Inhibitors (Optional): For stock solutions in organic solvents, add 50-100 ppm BHT (Butylated hydroxytoluene) if the application permits.[2]

-

Avoid Acidic Organics: Do not dissolve the free base in acetone or aldehydes, as the amine will react to form imines/aminals.

Experimental Protocols for Solubility Determination

Since exact literature values are non-existent, you must generate empirical data. Use the "Step-Up" Gravimetric Method for rough estimates and HPLC Quantitation for precise values.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

Caption: Decision matrix for handling and solubility testing based on the protonation state of the isoindoline derivative.

Protocol A: The "Step-Up" Visual Method (Qualitative)

Use this for quick solvent screening during synthesis or extraction.[2]

-

Weigh 5 mg of solid into a 2 mL clear glass vial.

-

Add solvent in aliquots of 10 µL (using a micropipette).

-

Vortex for 30 seconds after each addition.

-

Calculation:

[2]-

Example: If 5 mg dissolves in 50 µL (0.05 mL), solubility is >100 mg/mL.

-

Protocol B: HPLC Saturation Method (Quantitative)

Use this for formulation or biological assay preparation.[2]

-

Preparation: Add excess solid (~20 mg) to 1 mL of the target solvent.

-

Equilibration: Shake at 25°C for 24 hours (protect from light).

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous).[1][2]

-

Dilution: Dilute the filtrate 100-fold with mobile phase.

-

Quantification: Inject into HPLC.

References

-

Isoindoline Chemistry & Properties

-

Vinyl Group Reactivity & Stabilization

-

Solubility Determination Protocols

-

Synthesis of Vinyl-Isoindolines (Analogous Methodologies)

Sources

- 1. 4-Ethyl-2,3-dihydro-1H-indene | C11H14 | CID 13330213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-2,3-dihydro-1H-isoindole-4-carboxamide | C11H14N2O | CID 115104641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-ethyl-4-methyl-2,3-dihydro-1h-indole (C11H15N) [pubchemlite.lcsb.uni.lu]

- 4. Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Exploitation of the 4-Substituted Isoindoline Scaffold in Medicinal Chemistry

[1]

Executive Summary

The isoindoline core—spanning its oxidation states from phthalimide (1,3-dione) to isoindolin-1-one (lactam) and the fully reduced isoindoline (amine)—is a privileged structure in modern pharmacopeia. While C5/C6 substitution patterns are synthetically trivial (often derived from 4-substituted phthalic anhydrides), the 4-substituted isoindoline (peri-position) represents a high-value, under-exploited vector.[1]

This guide focuses on the 4-position because it offers a unique steric and electronic environment adjacent to the bicyclic bridgehead. In Targeted Protein Degradation (TPD), this position is critical for modulating Cereblon (CRBN) binding topology. In kinase inhibitors, it serves as a "gatekeeper" vector to enforce atropisomerism or selectivity.

Part 1: Structural & Electronic Rationale

The "Peri" Effect and Vector Analysis

The 4-position (and its symmetry equivalent, C7) is distinct from the 5/6 positions due to its proximity to the N-heterocycle fusion.

-

Steric Compression: Substituents at C4 impose steric pressure on the C3 position. If C3 is substituted (common in chiral isoindolinones), a C4 substituent can lock the conformation, reducing entropic penalty upon binding but potentially creating atropisomeric challenges.

-

Electronic Communication: In the oxidized forms (phthalimides/lactams), a C4-donor (e.g., -NH2) is in direct conjugation with the C1/C3 carbonyls, significantly altering the dipole moment and hydrogen bond acceptor capability of the carbonyl oxygens.

Scaffold Oxidation States:

-

Isoindoline-1,3-dione (Phthalimide): The entry point.[1][2][3] High polarity, planar. (e.g., Thalidomide).[2][4][5][6]

-

Isoindolin-1-one (Lactam): The "Goldilocks" scaffold.[1] Chiral potential at C3, metabolic stability. (e.g., Lenalidomide).[2][4][5][6]

-

Isoindoline (Amine): Fully reduced. Basic (pKa ~9-10), conformational flexibility.[1] Used as PROTAC linkers or CNS cores.

Part 2: Synthetic Access & Protocols[1]

Accessing 4-substituted isoindolines requires navigating the symmetry of phthalic anhydrides or employing regioselective C-H activation.

DOT Diagram 1: Synthetic Decision Tree

Caption: Synthetic workflow distinguishing between classical anhydride routes and modern C-H activation, leading to three distinct oxidation states.

Protocol A: Synthesis of the 4-Amino-Isoindolin-1-one Core (Lenalidomide-type)

Objective: Selective reduction of one carbonyl group in a 4-nitro-phthalimide to yield the lactam, followed by nitro reduction.[1]

Mechanism: The 4-nitro group makes the para carbonyl (C1) more electrophilic, but in 3-substituted phthalimides, regioselectivity of reduction is governed by sterics and electronics. The standard industrial route often reduces the nitro group first to the amine, then reduces the carbonyl.

Step-by-Step Methodology:

-

Condensation:

-

Nitro Reduction (Pd/C):

-

Carbonyl Reduction (Zn/AcOH):

-

Critical Step: To access the isoindolinone (lactam), use Zinc dust in AcOH.

-

Suspend 4-amino-phthalimide in glacial AcOH. Add Zn dust (5.0 eq) portion-wise at 0°C, then reflux for 24h.

-

Note: This selectively removes the carbonyl distal to the amino group in some substrates, or yields a mixture requiring separation. For Lenalidomide, the 4-amino group directs reduction to the C1 carbonyl (distal) due to resonance stabilization of the C3 carbonyl.

-

Protocol B: Synthesis of Fully Reduced 4-Substituted Isoindolines

Objective: Complete removal of both carbonyls to generate the secondary amine scaffold (e.g., for CNS ligands).

Reagents: LiAlH4 (Lithium Aluminum Hydride) or BH3·THF.

-

Setup: Flame-dry a 2-neck RBF under Argon.

-

Addition: Charge with 4-substituted phthalimide (1.0 eq) and anhydrous THF (0.2 M). Cool to 0°C.

-

Reduction: Add LiAlH4 (2.0 M in THF, 4.0–6.0 eq) dropwise. Caution: Exothermic.

-

Reflux: Warm to RT, then reflux for 12–18 hours. The solution usually turns from yellow/orange to colorless/grey.

-

Fieser Workup: Cool to 0°C. Quench carefully with:

-

Purification: The resulting secondary amine is often an oil. Convert to HCl salt for stability and solid handling.

Part 3: Medicinal Chemistry Applications[1][4][5][9]

The Cereblon (CRBN) Effect

The 4-position of the phthalimide ring in IMiDs (Immunomodulatory Imide Drugs) is the primary determinant of "neosubstrate" selectivity.

-

Mechanism: The glutarimide ring binds the tri-tryptophan pocket of CRBN. The phthalimide ring protrudes into the solvent/substrate interface.

-

4-Fluoro vs. 4-Amino:

Kinase Inhibition & Atropisomerism

In kinase inhibitors (e.g., targeting EGFR), the isoindolinone core mimics the adenine ring of ATP.

-

Vector: A substituent at C4 (peri) can force an N-aryl substituent at position 2 to twist out of plane.

-

Utility: This "pre-organization" can lock the bioactive conformation, improving potency (entropic gain) and selectivity (by clashing with non-target isoforms).

Part 4: Physicochemical Profiling

The choice of substituent at C4 dramatically alters the scaffold's developability profile.

Table 1: Physicochemical Impact of C4-Substituents on the Isoindoline Core

| Substituent (C4) | Electronic Effect (Hammett σ) | LogP Shift (Approx) | pKa Shift (Isoindoline N-H) | MedChem Utility |

| -H | Neutral | Reference | ~9.5 (Base) | Baseline scaffold.[1] |

| -NH2 | Strong Donor | -1.2 (More Polar) | ~10.0 (More Basic) | Critical for CRBN binding (H-bond donor to Glu377).[1] |

| -F | Weak Acceptor | +0.1 | ~9.0 | Metabolic block; prevents oxidation at C4.[1] |

| -NO2 | Strong Acceptor | -0.3 | ~7.5 (Less Basic) | Synthetic intermediate; rarely in final drugs (toxicity).[1] |

| -OMe | Donor | -0.1 | ~9.8 | H-bond acceptor; solubilizing group.[1] |

| -CF3 | Strong Acceptor | +1.1 (Lipophilic) | ~8.0 | Increases CNS penetration; metabolic stability.[1] |

Part 5: Visualizing the SAR Logic

DOT Diagram 2: Structure-Activity Relationship (SAR) Vector Map

Caption: SAR map highlighting the C4 position as the primary driver for Cereblon selectivity and metabolic tuning.

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Nicolet, B. H., & Bender, J. A. (1927).[9] 3-Nitrophthalic Anhydride.[1] Organic Syntheses, Coll.[10] Vol. 1, p.410. Link

-

Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production.[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[11] Nature Reviews Cancer. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to Vinyl-Substituted Isoindolines: History, Synthesis, and Application

Executive Summary & Historical Context

The isoindoline scaffold (2,3-dihydro-1H-isoindole) is a privileged bicyclic structure in medicinal chemistry, serving as the core for therapeutics ranging from the infamous thalidomide to modern anti-inflammatory and anti-cancer agents. While the oxidized isoindoline-1,3-dione (phthalimide) has been known since Auguste Laurent's work in 1842 , the discovery and controlled synthesis of carbon-substituted vinyl isoindolines (e.g., 1-vinylisoindoline) represents a modern synthetic breakthrough.

Vinyl-substituted isoindolines are not merely end-products; they are high-value divergent intermediates . The vinyl group serves as a "synthetic handle," enabling:

-

Diels-Alder Cycloadditions: Rapid access to tetracyclic alkaloid cores (e.g., protoberberines).

-

Cross-Coupling: Palladium-catalyzed functionalization to complex aryl-vinyl architectures.

-

Stereochemical Complexity: Introduction of chirality at the C1 or C3 position, critical for target specificity.

This guide details the evolution of these species from elusive intermediates to accessible building blocks, focusing on the mechanistic causality of their formation.

Structural Classification

Before detailing synthesis, we must distinguish between the two primary classes of vinyl-substituted isoindolines, as their chemical behavior and synthetic routes differ fundamentally.

| Class | Structure Description | Key Reactivity | Primary Application |

| N-Vinyl Isoindolines | Vinyl group attached to Nitrogen (N2). | Polymerization, Michael acceptor behavior. | Monomers for functional polymers; Reagents (N-vinylphthalimide). |

| C-Vinyl Isoindolines | Vinyl group attached to Carbon (C1 or C3). | Diene in Diels-Alder, Cross-coupling partner. | Chiral intermediates for alkaloids; Pharmacophore scaffolds. |

Note: This guide focuses on the C-Vinyl class (1-vinyl and 3-vinyl), as these present the significant synthetic challenges and opportunities in modern drug discovery.

Synthesis Methodologies: From Classical to Catalytic

The synthesis of 1-vinylisoindolines has evolved from harsh classical dehydrations to elegant, atom-economic catalytic cycles. We highlight three distinct, field-proven protocols.

Method A: Acid-Catalyzed Cyclization of Allenamides (The "Acyliminium" Route)

Discovery: Pioneered in the mid-2000s (e.g., Sciforum, 2006), this method utilizes the unique reactivity of allenamides. Mechanism: Protonation of the allenamide generates a reactive N-acyliminium ion, which undergoes an intramolecular electrophilic aromatic substitution.[1]

Protocol:

-

Substrate: N-but-2,3-dienyl-N-tosylbenzylamine (Allenamide precursor).

-

Reagent: Trifluoroacetic acid (TFA, 10 mol%).[1]

-

Conditions: Dichloromethane (DCM), Room Temperature, 1-2 hours.

-

Yield: Typically 60-80%.

-

Critical Step: The electron-rich aromatic ring is essential; electron-withdrawing groups on the benzene ring significantly lower yields.

Method B: Palladium-Catalyzed Intramolecular Hydroamination

Discovery: Developed by groups like Hartwig and Michael (c. 2006). Mechanism: This route avoids harsh acids, using Pd(II) to activate the alkene/alkyne for nucleophilic attack by the pendant amine.

Protocol:

-

Substrate: 2-vinylbenzylamine derivatives.

-

Catalyst: Pd(O₂CCF₃)₂ or Pd-ligand complexes (e.g., with Xantphos).

-

Additive: TfOH (Triflic acid) co-catalyst often required to generate the active cationic Pd species.

-

Outcome: High regioselectivity for the 5-membered ring (isoindoline) over the 6-membered (isoquinoline) depending on ligand bite angle.

Method C: Decarboxylative Allylic Alkylation (For 3-Vinylisoindolinones)

Application: Specifically for creating quaternary centers at the C3 position. Mechanism: Generation of a 10-π aromatic enolate anion followed by allylation.

Mechanistic Visualization: The Allenamide Pathway

The following diagram illustrates the causal logic of the acid-catalyzed cyclization (Method A). This pathway is preferred for its operational simplicity and atom economy.

Caption: Figure 1. Kinetic pathway of 1-vinylisoindoline formation via N-acyliminium ion intermediates derived from allenamides.

Experimental Protocol: Synthesis of 1-Vinylisoindoline (Standardized)

Safety Note: Trifluoroacetic acid is corrosive. Perform all steps in a fume hood.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the N-tosyl-allenamide in 5.0 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

-

Activation: Add 0.1 mmol (10 mol%) of Trifluoroacetic acid (TFA) dropwise via syringe at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) for the disappearance of the allenamide spot.

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Confirm structure via ¹H NMR. Look for the characteristic vinyl signals (multiplets at δ 5.8–6.0 ppm) and the methine proton at C1 (doublet/multiplet at δ 4.5–5.0 ppm).

Applications in Drug Discovery

The Protoberberine Alkaloid Connection

Vinyl-isoindolines are critical precursors for the synthesis of protoberberine alkaloids , a class of natural products with significant biological activities (antibacterial, anti-inflammatory).

-

Mechanism: The vinyl group acts as a diene in a [4+2] Diels-Alder cycloaddition with an external dienophile (e.g., maleimides or acetylenes), forming the tetracyclic core characteristic of berberine derivatives.

Biological Activity Profile

While the vinyl-isoindoline itself is often an intermediate, derivatives functionalized at this position exhibit:

-

COX Inhibition: N-substituted isoindoline-1,3-diones have shown selectivity for COX-2 inhibition.

-

AChE Inhibition: Benzylamino-isoindolines are investigated for Alzheimer's disease therapy as Acetylcholinesterase inhibitors.

-

Anti-Cancer: Cytotoxic activity against HeLa and A549 cell lines has been documented for specific aryl-substituted isoindolines.

References

-

Synthesis of 1-vinyl isoquinolines and isoindolines by cyclization of acyliminium ions derived from allenamides. Sciforum/MDPI. (2006). Link

-

Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines. Hartwig Group, UC Berkeley. (2006). Link

-

Room Temperature Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes. Organic Chemistry Portal / J. Am. Chem. Soc. (2006).[2] Link

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. PubMed Central. (2025). Link

-

Isoindoline-1,3-dione Scaffold in Medicinal Chemistry. BenchChem. (2025).[3] Link

Sources

Methodological & Application